16-Aminoviolanthrone
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Overview
Description
16-Aminoviolanthrone is an organic compound with the chemical formula C34H17NO2. It is known for its distinctive dark blue crystalline appearance and is used in various scientific and industrial applications. The compound is also referred to as 16-aminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione .
Preparation Methods
The synthesis of 16-Aminoviolanthrone involves several steps, typically starting with the preparation of the anthraquinone derivative. The synthetic route includes:
Nitration: Introduction of a nitro group to the anthraquinone derivative.
Reduction: Conversion of the nitro group to an amino group using reducing agents such as iron powder and hydrochloric acid.
Cyclization: Formation of the violanthrone structure through cyclization reactions under controlled conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
16-Aminoviolanthrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions include different quinone and substituted anthraquinone derivatives .
Scientific Research Applications
16-Aminoviolanthrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Employed in studies involving cellular staining and imaging due to its fluorescent properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials
Mechanism of Action
The mechanism by which 16-Aminoviolanthrone exerts its effects involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. It also interacts with cellular proteins, influencing signaling pathways and cellular functions .
Comparison with Similar Compounds
16-Aminoviolanthrone can be compared with other similar compounds such as:
Violanthrone: Lacks the amino group, making it less reactive in certain chemical reactions.
Anthraquinone: A simpler structure that serves as a precursor in the synthesis of this compound.
Aminoanthraquinone: Similar in structure but with different substitution patterns, leading to varied reactivity and applications
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in scientific research and industrial applications.
Properties
CAS No. |
116-70-1 |
---|---|
Molecular Formula |
C34H17NO2 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
30-aminononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H17NO2/c35-27-15-26-17-6-2-4-8-22(17)34(37)25-14-11-20-19-10-13-24-29-18(16-5-1-3-7-21(16)33(24)36)9-12-23(28(19)29)31(27)32(20)30(25)26/h1-15H,35H2 |
InChI Key |
QTISTTPDRYSKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)N)C2=O |
Origin of Product |
United States |
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